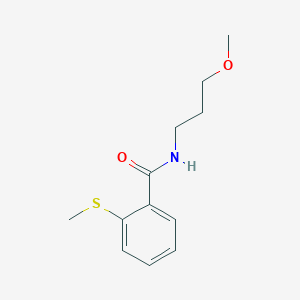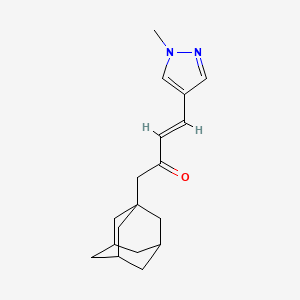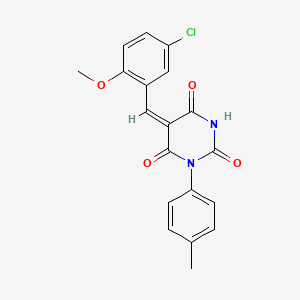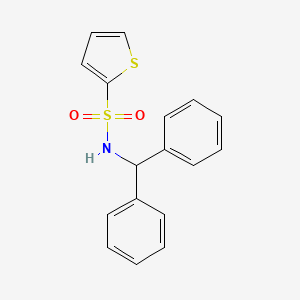
2-bromo-4-formylphenyl 2-naphthalenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar bromo-naphthalene derivatives has been approached through various methodologies, including CuCN-mediated cascade cyclization and palladium-catalyzed cross-coupling reactions. For instance, CuCN-mediated one-pot cyclization of 4-(2-bromophenyl)-2-butenoates leads to efficient synthesis of substituted naphthalene derivatives, demonstrating the utility of bromophenyl precursors in complex organic synthesis (Reddy et al., 2013). Similarly, palladium-catalyzed annulation of diborylalkenes with bromoethenylarenes offers a route to multisubstituted naphthalenes (Shimizu et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2-bromo-4-formylphenyl 2-naphthalenesulfonate often exhibits significant interactions that influence their physical and chemical properties. For example, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol showcases intramolecular hydrogen bonding, affecting its molecular conformation and stability (Zhao, 2012).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and carbonylative cyclizations, which are essential for further functionalization and synthesis of complex molecules. The Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids to produce indenones is a notable reaction, demonstrating the reactivity and versatility of bromophenyl compounds in synthetic chemistry (Harada et al., 2007).
Applications De Recherche Scientifique
Green Chemical Methods for Phenol Regeneration
Researchers have utilized the high nucleophilicity of bromide ions in ionic liquids for the nucleophilic displacement of alkyl groups to regenerate phenols from corresponding aryl alkyl ethers. This method represents a green chemical approach, leveraging the environmental benefits of using ionic liquids over traditional solvents. The process has been demonstrated with various aryl alkyl ethers, showcasing its versatility and potential for wide application in chemical synthesis and environmental remediation Boovanahalli, Kim, & Chi, 2004.
Mechanisms of Dioxin Formation
Studies on the thermal degradation and pyrolysis of brominated hydrocarbons, including bromophenols, have provided insights into the formation of brominated dioxins and other hazardous combustion byproducts. These findings are crucial for understanding the environmental impact of burning materials containing brominated flame retardants and for developing strategies to minimize the formation of toxic byproducts in waste incineration processes Evans & Dellinger, 2003.
Development of Thermotropic Dendrimers
The synthesis of novel monomers for the creation of thermotropic dendrimers highlights the application of brominated compounds in the field of materials science. These dendrimers exhibit unique properties due to their structured design, opening new avenues for the development of advanced materials with potential applications in electronics, photonics, and as components in complex nanodevices Percec, Chu, & Kawasumi, 1994.
Asymmetric Synthesis of Chiral Biaryls
The asymmetric Suzuki-Miyaura coupling of substituted 2-formylarylboronic acids with dialkoxyphosphinyl substituted naphthyl bromides has been employed for the synthesis of novel axially chiral biaryls. This method demonstrates the importance of brominated compounds in facilitating stereoselective reactions, crucial for the production of chiral molecules that are of significant interest in pharmaceutical research and development Zhou et al., 2013.
Propriétés
IUPAC Name |
(2-bromo-4-formylphenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO4S/c18-16-9-12(11-19)5-8-17(16)22-23(20,21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPKSIREDGLLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-formylphenyl) naphthalene-2-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)
![2-({2-[(4-chloro-1-naphthyl)oxy]ethyl}thio)pyrimidine](/img/structure/B4625047.png)
![isopropyl 5-(aminocarbonyl)-2-[(3-cyclopentylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4625050.png)
![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)
![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)

![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)


![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
